molecular formula C25H32N2O4S B11494036 Methyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate

Methyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate

Cat. No.: B11494036
M. Wt: 456.6 g/mol
InChI Key: ORSFCPPFGHUNCN-UHFFFAOYSA-N
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Description

METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonamido group, a piperidinyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzenesulfonamido Intermediate: This step involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido intermediate.

    Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under suitable conditions to introduce the piperidinyl group.

    Esterification: Finally, the esterification of the resulting compound with methanol yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzenesulfonamido group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The benzenesulfonamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(MORPHOLIN-4-YL)BENZOATE
  • METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PYRROLIDIN-1-YL)BENZOATE

Uniqueness

METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the piperidinyl group, in particular, may enhance its pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C25H32N2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

methyl 3-[(4-cyclohexylphenyl)sulfonylamino]-4-piperidin-1-ylbenzoate

InChI

InChI=1S/C25H32N2O4S/c1-31-25(28)21-12-15-24(27-16-6-3-7-17-27)23(18-21)26-32(29,30)22-13-10-20(11-14-22)19-8-4-2-5-9-19/h10-15,18-19,26H,2-9,16-17H2,1H3

InChI Key

ORSFCPPFGHUNCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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